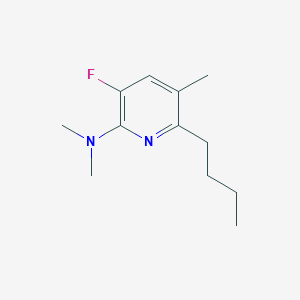
2-Pyridinamine, 6-butyl-3-fluoro-N,N,5-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, 6-butyl-3-fluoro-N,N,5-trimethyl- is an organic compound belonging to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 3-position, a butyl group at the 6-position, and N,N,5-trimethyl substitutions. Fluorinated pyridines are known for their unique chemical properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 2-Pyridinamine, 6-butyl-3-fluoro-N,N,5-trimethyl-, can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes using efficient fluorinating agents and optimized reaction conditions to achieve high yields and purity. The choice of fluorinating agent and reaction conditions depends on the specific requirements of the target compound and the desired properties.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 6-butyl-3-fluoro-N,N,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyridine amines. Substitution reactions can result in various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Pyridinamine, 6-butyl-3-fluoro-N,N,5-trimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 6-butyl-3-fluoro-N,N,5-trimethyl- involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridinamine, 6-butyl-3-chloro-N,N,5-trimethyl-
- 2-Pyridinamine, 6-butyl-3-bromo-N,N,5-trimethyl-
- 2-Pyridinamine, 6-butyl-3-iodo-N,N,5-trimethyl-
Uniqueness
2-Pyridinamine, 6-butyl-3-fluoro-N,N,5-trimethyl- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s strong electron-withdrawing effect can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
648924-44-1 |
|---|---|
Molecular Formula |
C12H19FN2 |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
6-butyl-3-fluoro-N,N,5-trimethylpyridin-2-amine |
InChI |
InChI=1S/C12H19FN2/c1-5-6-7-11-9(2)8-10(13)12(14-11)15(3)4/h8H,5-7H2,1-4H3 |
InChI Key |
SZFIOWZDJODESJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(C=C1C)F)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


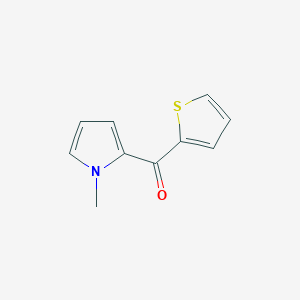
![Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12585075.png)
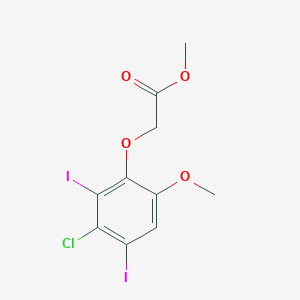
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine](/img/structure/B12585078.png)
![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12585085.png)
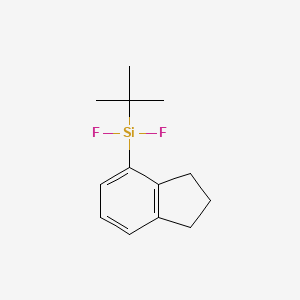
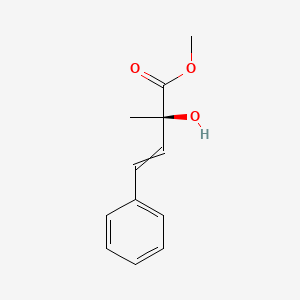
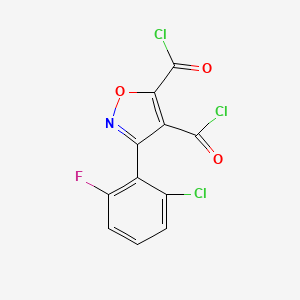
![1-Methyl-4-[(propan-2-ylidene)amino]piperazine-2,3-dione](/img/structure/B12585115.png)
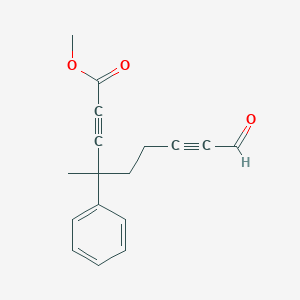
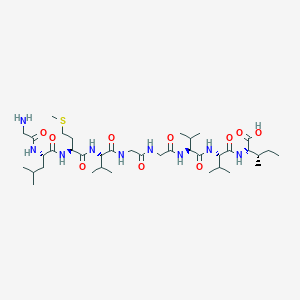
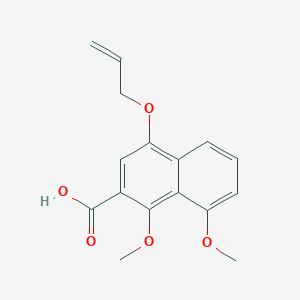

![N-Butyl-N-{1-(2-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B12585153.png)
